![molecular formula C20H16N4O6 B2715496 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide CAS No. 899990-77-3](/img/structure/B2715496.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide is a useful research compound. Its molecular formula is C20H16N4O6 and its molecular weight is 408.37. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-Diabetic Potential
A study focused on synthesizing new derivatives related to N-(2,3-dihydro-1,4-benzodioxin-6-yl) benzenesulfonamide, including N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide, and evaluating their anti-diabetic potentials. The compounds were synthesized by reacting 2,3-dihydro-1,4-benzodioxin-6-amine with various 2-bromo-N-(un/substituted-phenyl)acetamides. The anti-diabetic potential was assessed through α-glucosidase enzyme inhibitory studies. Results indicated that all synthesized compounds demonstrated weak to moderate inhibitory activities against α-glucosidase enzyme, suggesting potential therapeutic applications for type-2 diabetes (Abbasi et al., 2023).
Synthesis and Antitumor Activity
Another aspect of research on similar compounds, such as those containing the 1,4-benzodioxin-6-yl moiety, involves their synthesis and evaluation for antitumor activity. A series of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives were synthesized using the 2-(4-aminophenyl)benzothiazole structure as a pharmacophoric group and screened for their antitumor activity against a range of human tumor cell lines. Among these, certain compounds were identified with significant anticancer activity, highlighting the relevance of this chemical framework in developing new therapeutic agents for cancer treatment (Yurttaş, Tay, & Demirayak, 2015).
Antioxidant and Anti-Inflammatory Compounds
Research into N-substituted derivatives has also explored their potential as antioxidant and/or anti-inflammatory compounds. For instance, a series of novel N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides were synthesized and evaluated for their anti-inflammatory and antioxidant activity. This research underlines the chemical versatility of the N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide framework for developing drugs with potential antioxidant and anti-inflammatory properties (Koppireddi et al., 2013).
properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O6/c25-19(21-14-4-6-17-18(11-14)30-9-8-29-17)12-23-20(26)7-5-16(22-23)13-2-1-3-15(10-13)24(27)28/h1-7,10-11H,8-9,12H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOPXCOIYMVKRQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.